molecular formula C19H19FN2O B8730838 (R)-1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile

(R)-1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No. B8730838
M. Wt: 310.4 g/mol
InChI Key: PTJADDMMFYXMMG-LJQANCHMSA-N
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Patent
US09169237B1

Procedure details

The title compound was prepared according to the method of C. Jin, et al (Synthetic Communications, 2007, 37, 901-908). Thus, citalopram hydrobromide (5.5 g, 13.6 mmol) in 500 mL EtOAc was washed with dilute ammonium hydroxide (100 mL). The EtOAc layer was washed 3×100 mL saturated aqueous NaCl and dried with MgSO4. The solvent was removed in vacuo and the residue was treated with 1-chlorethyl chloroformate (29.6 mL, 27.2 mmol), heated to 130° C. for 6 hr, cooled to rt and concentrated in vacuo. The residue was dissolved with 150 mL CH3OH and heated for 5 hr at 65° C. The solvents were then removed in vacuo. The crude product was dissolved in THF (50 mL) and 50 mL of 1N NaOH were added. The mixture was stirred at rt for an additional 14 hr, then extracted with EtOAc (3×50 mL). The extracts were washed with saturated NaCl (3×100 mL), dried with Na2SO4 and the solvents removed. Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2) gave the product as a clear oil, 3.102 g (74%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)C.Br.ClC(OC(Cl)C)=O>CCOC(C)=O.[OH-].[NH4+]>[CH3:1][NH:2][CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[C:8]2[CH:9]=[CH:10][C:11]([C:16]#[N:17])=[CH:12][C:13]=2[CH2:14][O:15]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
29.6 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for an additional 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The EtOAc layer was washed 3×100 mL saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with 150 mL CH3OH
TEMPERATURE
Type
TEMPERATURE
Details
heated for 5 hr at 65° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvents were then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in THF (50 mL)
ADDITION
Type
ADDITION
Details
50 mL of 1N NaOH were added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The extracts were washed with saturated NaCl (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents removed
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CNCCCC1(OCC2=C1C=CC(=C2)C#N)C2=CC=C(C=C2)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09169237B1

Procedure details

The title compound was prepared according to the method of C. Jin, et al (Synthetic Communications, 2007, 37, 901-908). Thus, citalopram hydrobromide (5.5 g, 13.6 mmol) in 500 mL EtOAc was washed with dilute ammonium hydroxide (100 mL). The EtOAc layer was washed 3×100 mL saturated aqueous NaCl and dried with MgSO4. The solvent was removed in vacuo and the residue was treated with 1-chlorethyl chloroformate (29.6 mL, 27.2 mmol), heated to 130° C. for 6 hr, cooled to rt and concentrated in vacuo. The residue was dissolved with 150 mL CH3OH and heated for 5 hr at 65° C. The solvents were then removed in vacuo. The crude product was dissolved in THF (50 mL) and 50 mL of 1N NaOH were added. The mixture was stirred at rt for an additional 14 hr, then extracted with EtOAc (3×50 mL). The extracts were washed with saturated NaCl (3×100 mL), dried with Na2SO4 and the solvents removed. Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2) gave the product as a clear oil, 3.102 g (74%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)C.Br.ClC(OC(Cl)C)=O>CCOC(C)=O.[OH-].[NH4+]>[CH3:1][NH:2][CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[C:8]2[CH:9]=[CH:10][C:11]([C:16]#[N:17])=[CH:12][C:13]=2[CH2:14][O:15]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
29.6 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for an additional 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The EtOAc layer was washed 3×100 mL saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with 150 mL CH3OH
TEMPERATURE
Type
TEMPERATURE
Details
heated for 5 hr at 65° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvents were then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in THF (50 mL)
ADDITION
Type
ADDITION
Details
50 mL of 1N NaOH were added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The extracts were washed with saturated NaCl (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents removed
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CNCCCC1(OCC2=C1C=CC(=C2)C#N)C2=CC=C(C=C2)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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